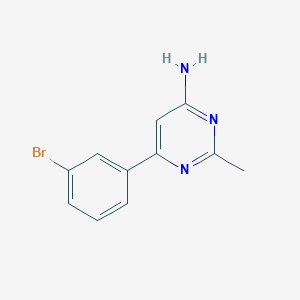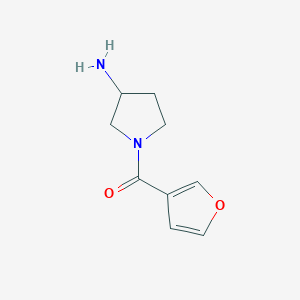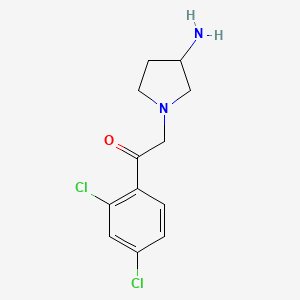![molecular formula C13H11Br2NO B1464769 3-[(1,6-Dibromo-2-naphthyl)oxy]azetidine CAS No. 1219976-34-7](/img/structure/B1464769.png)
3-[(1,6-Dibromo-2-naphthyl)oxy]azetidine
Overview
Description
3-[(1,6-Dibromo-2-naphthyl)oxy]azetidine is a chemical compound with the molecular formula C13H11Br2NO . It has an average mass of 357.040 Da and a monoisotopic mass of 354.920715 Da .
Molecular Structure Analysis
The molecular structure of 3-[(1,6-Dibromo-2-naphthyl)oxy]azetidine consists of a naphthyl group (a type of aromatic hydrocarbon), two bromine atoms, an azetidine group (a type of heterocyclic amine), and an oxygen atom . The exact spatial arrangement of these atoms and groups within the molecule would require more specific data such as X-ray crystallography or NMR spectroscopy.Scientific Research Applications
Synthesis and Biological Activities
- Azetidine derivatives have been synthesized through various methods, demonstrating significant antimicrobial and antioxidant activities. For instance, the synthesis of 3-nitro-N-(3-chloro-2-oxo-substituted-phenyl-azetidin-1-yl)naphtho[2,1-b]furan-2-carboxamides has been explored for these properties (Devi et al., 2010).
Protective Effects in Biological Systems
- A particular azetidine derivative, 3-(naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride, has shown protective effects against hypoxia-induced toxicity in microglial cells, suggesting its utility in neurological research (Kim et al., 2016).
Chemical Synthesis and Drug Discovery
- The chemical synthesis of azetidine derivatives has been a significant area of research, with applications in drug discovery. For example, the preparation of heteroaryloxetanes and heteroarylazetidines through Minisci reactions demonstrates the versatility of azetidine scaffolds in synthesizing compounds with potential pharmacological activities (Duncton et al., 2009).
Azetidines in Medicinal Chemistry
- Azetidines serve as critical scaffolds in medicinal chemistry, facilitating the synthesis of various bioactive molecules. For instance, novel azetidines based on the 3-aryl-3-oxypropylamine scaffold have been explored as triple reuptake inhibitors, highlighting the structural versatility and potential therapeutic applications of azetidine derivatives (Han et al., 2012).
properties
IUPAC Name |
3-(1,6-dibromonaphthalen-2-yl)oxyazetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Br2NO/c14-9-2-3-11-8(5-9)1-4-12(13(11)15)17-10-6-16-7-10/h1-5,10,16H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGGSBCLNPCJKGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OC2=C(C3=C(C=C2)C=C(C=C3)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Br2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[1-(3,3,5-Trimethylcyclohexyl)piperidin-4-yl]methanamine](/img/structure/B1464686.png)
![2-Oxo-1-[(propylcarbamoyl)methyl]-1,2-dihydropyridine-3-carboxylic acid](/img/structure/B1464688.png)
![[1-(2,5-Dimethylfuran-3-carbonyl)piperidin-3-yl]methanamine](/img/structure/B1464691.png)

![2-[4-(Dimethylsulfamoyl)phenyl]propanoic acid](/img/structure/B1464695.png)

![Methyl 2-[(5-bromopyridin-2-yl)(methyl)amino]acetate](/img/structure/B1464700.png)

![[1-(2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1464703.png)
![[1-(cyclopentylmethyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1464704.png)

![1-[(5-chlorothiophen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1464706.png)

